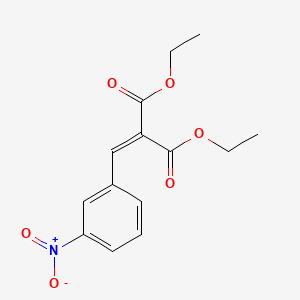
6-(4-methoxyphenyl)-2-thioxo-2,3-dihydro-4H-1,3-thiazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-methoxyphenyl)-2-thioxo-2,3-dihydro-4H-1,3-thiazin-4-one is a heterocyclic compound that contains a thiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxyphenyl)-2-thioxo-2,3-dihydro-4H-1,3-thiazin-4-one typically involves the reaction of 4-methoxybenzaldehyde with thiourea in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazine ring. The reaction conditions often include heating the mixture under reflux in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the recovery and recycling of solvents and reagents are crucial for cost-effective and environmentally friendly production.
Chemical Reactions Analysis
Types of Reactions
6-(4-methoxyphenyl)-2-thioxo-2,3-dihydro-4H-1,3-thiazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thioxo group can yield the corresponding thiol or thioether derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
6-(4-methoxyphenyl)-2-thioxo-2,3-dihydro-4H-1,3-thiazin-4-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and antioxidant agent. It is being investigated for its ability to inhibit certain enzymes and pathways involved in disease processes.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(4-methoxyphenyl)-2-thioxo-2,3-dihydro-4H-1,3-thiazin-4-one involves its interaction with various molecular targets. The compound can inhibit enzyme activity by binding to the active site or by interacting with key residues involved in the enzyme’s function . Additionally, it may affect cellular pathways by modulating the activity of signaling molecules and transcription factors.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Thiophene and its derivatives are structurally similar and have a wide range of applications in medicinal chemistry and material science.
Indole Derivatives: Compounds such as 5-(4-methoxyphenyl)-1H-indole share structural similarities and exhibit similar biological activities.
Uniqueness
6-(4-methoxyphenyl)-2-thioxo-2,3-dihydro-4H-1,3-thiazin-4-one is unique due to its specific thiazine ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H9NO2S2 |
|---|---|
Molecular Weight |
251.3 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazin-4-one |
InChI |
InChI=1S/C11H9NO2S2/c1-14-8-4-2-7(3-5-8)9-6-10(13)12-11(15)16-9/h2-6H,1H3,(H,12,13,15) |
InChI Key |
PKXCHJIHRTWONL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)NC(=S)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(3-Chlorophenyl)-3-(methylsulfonyl)-4-phenylpyrazolo[5,1-c][1,2,4]triazine](/img/structure/B11185695.png)

![3,4-dihydropyrimido[1,2-a]benzimidazol-1(2H)-yl(4-fluorophenyl)methanone](/img/structure/B11185706.png)
![2-(diethylamino)ethyl 2-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B11185709.png)

![(4E)-5-(2-fluorophenyl)-1-hexyl-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B11185720.png)

![4-bromo-N-[5-(pyridin-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B11185725.png)
![5-(1,3-benzodioxol-5-yl)-2-(benzylamino)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11185727.png)
methyl]-4-methylpiperazine](/img/structure/B11185733.png)

![7-(3-pyridylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B11185752.png)
![N-(3-chloro-4-methylphenyl)-2-[2-oxo-1-(pyridin-3-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11185760.png)

